2-Isothiocyanato-4-methylthiophene chemical structure and properties
2-Isothiocyanato-4-methylthiophene chemical structure and properties
Topic: 2-Isothiocyanato-4-methylthiophene: Chemical Structure, Synthesis, and Applications Content Type: Technical Whitepaper / Reference Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
2-Isothiocyanato-4-methylthiophene represents a critical heterocyclic building block in the synthesis of bioactive sulfur-containing scaffolds. Characterized by the electrophilic isothiocyanate (-N=C=S) moiety attached to the electron-rich thiophene ring, this intermediate serves as a "linchpin" functionality for constructing thienopyrimidine and thienourea derivatives.
While the unsubstituted parent molecule is chemically labile, its stabilized derivatives—particularly those with electron-withdrawing groups at the C3 position (e.g., methyl 2-isothiocyanato-4-methylthiophene-3-carboxylate)—are staples in medicinal chemistry. They are extensively utilized in the development of Glutaminyl Cyclase (QC) inhibitors for neurodegenerative diseases and antitumor agents targeting kinase pathways.
This guide provides a comprehensive technical analysis of the molecule's structural properties, validated synthesis protocols, and reactivity profiles, grounded in industrial pharmaceutical standards.
Chemical Identity & Structural Analysis
1.1 Nomenclature and Identification
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IUPAC Name: 2-Isothiocyanato-4-methylthiophene
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Common Derivatives: Methyl 2-isothiocyanato-4-methylthiophene-3-carboxylate (CAS: 956576-58-2)
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Molecular Formula: C₆H₅NS₂ (Parent); C₁₁H₁₂N₂O₃S₂ (Common Carboxylate Derivative)
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Functional Class: Heteroaryl Isothiocyanate
1.2 Electronic Structure & Reactivity
The thiophene ring acts as an electron-rich aromatic system. The attachment of the isothiocyanate (ITC) group at the C2 position creates a unique push-pull electronic environment:
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Thiophene Ring (Donor): The sulfur atom in the ring donates electron density via resonance, increasing the nucleophilicity of the ring carbons but making the attached ITC group susceptible to hydrolysis if not stabilized.
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Isothiocyanate Group (Acceptor/Electrophile): The central carbon of the -N=C=S group is highly electrophilic. It serves as a "hard" target for nucleophiles (amines, hydrazines, thiols).
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C4-Methyl Group (Steric/Inductive): The methyl group at C4 provides weak inductive electron donation (+I effect) and introduces slight steric bulk, which directs regioselectivity during electrophilic aromatic substitution on the ring, preventing attack at C4 and directing it to C5.
Stability Note: Unsubstituted 2-isothiocyanato-thiophenes are prone to polymerization or hydrolysis. Synthetic utility is maximized when the C3 position is blocked by an electron-withdrawing group (EWG) such as a carboxylate (-COOMe) or nitrile (-CN), which stabilizes the molecule against degradation.
Synthetic Pathways[1]
The synthesis of 2-isothiocyanato-4-methylthiophene derivatives typically proceeds from the corresponding 2-aminothiophene precursor. The Gewald reaction is the industry standard for generating the stable aminothiophene starting material.
2.1 Precursor Synthesis (Gewald Reaction)
The formation of the 2-aminothiophene core is achieved by condensing a ketone with an activated nitrile in the presence of elemental sulfur.
Figure 1: Gewald synthesis pathway for the stable amine precursor.
2.2 Conversion to Isothiocyanate
Two primary methods exist for converting the amine to the isothiocyanate.[1] Method A is preferred for scale-up due to safety (avoiding thiophosgene), while Method B is used for difficult substrates.
Method A: CS₂ / Base / Desulfurylation (Dithiocarbamate Route)
This "one-pot" aqueous/organic biphasic protocol avoids highly toxic reagents.
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Formation of Dithiocarbamate: The amine reacts with Carbon Disulfide (CS₂) and a base (e.g., TEA or NaOH).[2]
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Desulfurylation: A reagent like Tosyl Chloride (TsCl) or Cyanuric Chloride is added to eliminate sulfur and form the ITC.
Method B: Thiophosgene Protocol (Traditional)
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Reagents: Thiophosgene (CSCl₂), CaCO₃, Dichloromethane/Water.
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Mechanism: Direct nucleophilic attack of the amine on thiophosgene followed by elimination of HCl.
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Pros/Cons: High yield but requires handling of volatile, highly toxic thiophosgene.
Experimental Protocol: Synthesis of Methyl 2-isothiocyanato-4-methylthiophene-3-carboxylate[3]
Objective: Synthesis of the stabilized ITC derivative from methyl 2-amino-4-methylthiophene-3-carboxylate. Safety Warning: CS₂ is flammable and toxic. Thiophosgene is fatal if inhaled. Perform all steps in a functioning fume hood.
Materials
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Starting Material: Methyl 2-amino-4-methylthiophene-3-carboxylate (1.0 eq)
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Reagent: 1,1'-Thiocarbonyldiimidazole (TCDI) OR Thiophosgene (1.2 eq)
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Solvent: Dichloromethane (DCM) or Anhydrous THF
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Base: Triethylamine (TEA) (2.5 eq)
Step-by-Step Procedure (Thiophosgene Method)
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Preparation: Dissolve methyl 2-amino-4-methylthiophene-3-carboxylate (10 mmol) in DCM (50 mL). Cool the solution to 0°C in an ice bath.
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Base Addition: Add Triethylamine (25 mmol) dropwise. Stir for 10 minutes.
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Thiophosgene Addition: Slowly add Thiophosgene (12 mmol) over 20 minutes. Caution: Exothermic reaction.
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Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of the amine spot.
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Quench: Quench carefully with water (50 mL).
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Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).
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Purification: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Isolation: Purify the crude residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the isothiocyanate as a pale yellow solid/oil.
Validation Criteria:
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IR Spectroscopy: Strong, broad peak at ~2100–2150 cm⁻¹ (characteristic -N=C=S stretch).
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¹H NMR: Disappearance of the broad -NH₂ singlet (typically ~6.0–7.0 ppm) from the starting material.
Reactivity Profile & Medicinal Chemistry Applications[4][5]
The 2-isothiocyanato-4-methylthiophene scaffold is a "molecular pivot." It reacts primarily with nucleophiles to generate thioureas, which are then cyclized into fused heterocyclic systems.
4.1 Key Reaction Pathways
Figure 2: Divergent synthesis pathways from the isothiocyanate core.
4.2 Therapeutic Applications[3]
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Glutaminyl Cyclase (QC) Inhibitors:
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Mechanism: QC catalyzes the formation of pyroglutamate (pGlu) species, which are aggregation-prone peptides involved in Alzheimer's pathology.
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Role of Scaffold: The thiourea derivatives formed from 2-isothiocyanato-4-methylthiophene mimic the transition state of the glutamine cyclization, acting as potent competitive inhibitors.
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Reference: Buchholz et al. demonstrated that thiourea motifs derived from heteroaryl isothiocyanates bind effectively to the QC active site.
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Thienopyrimidines (Bioisosteres of Quinazolines):
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Mechanism: Used as ATP-competitive inhibitors for kinases (e.g., EGFR, VEGFR).
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Synthesis: The ITC reacts with an amine to form a thiourea, which is subsequently cyclized (often using the C3-carboxylate group) to form the pyrimidine ring fused to the thiophene.
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Physical Properties & Safety Data
Note: Data below refers to the stabilized derivative Methyl 2-isothiocyanato-4-methylthiophene-3-carboxylate, as the naked ITC is transient.
| Property | Value / Description |
| Appearance | Pale yellow to off-white solid or viscous oil |
| Molecular Weight | 284.35 g/mol (Carboxylate derivative) |
| Solubility | Soluble in DCM, Chloroform, DMSO, THF; Insoluble in water |
| Stability | Moisture sensitive; store under inert gas (Nitrogen/Argon) at -20°C |
| IR Spectrum | Characteristic -NCS stretch at ~2100 cm⁻¹ |
Safety & Handling (MSDS Highlights)
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GHS Classification:
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Acute Toxicity (Oral/Inhalation): Category 3/4.
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Skin/Eye Irritation: Category 2 (Causes severe irritation).
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Sensitization: Respiratory and Skin Sensitizer (Lachrymator).
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Handling: Double-glove (Nitrile). Use only in a certified chemical fume hood. In case of spill, neutralize with aqueous ammonia or dilute NaOH to convert the ITC to a less volatile thiourea/urea.
References
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Buchholz, M., et al. (2015). Thiourea derivatives as glutaminyl cyclase inhibitors. European Patent EP 2865670 A1.
- Sommen, G. L., et al. (2003).
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Munch, H., et al. (2008). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate.Tetrahedron Letters, 49(19), 3117-3119.
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World Health Organization. (2002). Thiophosgene: International Chemical Safety Card.
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LookChem. (2024). Methyl 2-isothiocyanato-4-methylthiophene-3-carboxylate Product Data.
